O-Desmethyl Quinidine
Description
Structural Classification and Biogenetic Origin Context
O-Desmethyl Quinidine (B1679956), also known by synonyms such as Cupreidine, 6'-Hydroxycinchonine, and Demethylquinidine, is structurally classified as a Cinchona alkaloid. clearsynth.comnaturalproducts.netnih.gov These alkaloids are naturally occurring compounds sourced from the bark of the Cinchona tree. biosynth.com The core structure of O-Desmethyl Quinidine features a quinoline (B57606) ring system linked to a quinuclidine (B89598) nucleus. biosynth.com
Its biogenetic origin lies in the metabolic transformation of quinidine. pharmgkb.org Specifically, it is the product of O-demethylation, a process where a methyl group is removed from the methoxy (B1213986) group on the quinoline ring of quinidine. biosynth.comscialert.net This biotransformation is primarily carried out by cytochrome P450 enzymes in the liver. drugbank.com The resulting compound, this compound, possesses a hydroxyl group in place of the methoxy group, a modification that influences its physicochemical properties. biosynth.comresearchgate.net
Table 1: Structural and Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₂N₂O₂ |
| Molecular Weight | 310.39 g/mol |
| CAS Number | 70877-75-7 |
| IUPAC Name | 4-[(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-hydroxymethyl]quinolin-6-ol |
| Synonyms | Cupreidine, 6'-Hydroxycinchonine, Demethylquinidine |
This table is based on data from multiple sources. scbt.comclearsynth.comnih.govbiosynth.comnih.govchemscene.com
Scope and Research Significance within Pharmaceutical and Chemical Sciences
In the realm of chemical sciences, this compound serves as a valuable scaffold for the synthesis of new chemical entities. The presence of the hydroxyl group offers a reactive site for further chemical modifications, enabling the creation of derivatives with potentially enhanced or novel biological activities. researchgate.net This has led to its use in the development of bifunctional chiral catalysts for asymmetric synthesis, a key area in modern organic chemistry. researchgate.net
Table 2: Research Applications of this compound
| Research Area | Application |
|---|---|
| Pharmacokinetics | Studying the metabolism and clearance of quinidine. researchgate.net |
| Medicinal Chemistry | A starting material for the synthesis of new derivatives. biosynth.com |
| Asymmetric Catalysis | Development of chiral catalysts. researchgate.net |
| Pharmacology | Investigation of its own potential therapeutic effects. medchemexpress.comscialert.net |
This table summarizes information from various research contexts.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[[(5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-hydroxymethyl]quinolin-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-2-12-11-21-8-6-13(12)9-18(21)19(23)15-5-7-20-17-4-3-14(22)10-16(15)17/h2-5,7,10,12-13,18-19,22-23H,1,6,8-9,11H2/t12-,13?,18?,19?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFMSYZSFUWQPZ-PPQKOSGMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@H]1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preclinical Pharmacological Investigations of O Desmethyl Quinidine
In Vitro Enzyme System Interactions
Cytochrome P450 Enzyme Inhibition Profiling
O-Desmethyl Quinidine (B1679956), a metabolite of quinidine, demonstrates notable interactions with the cytochrome P450 (CYP) enzyme system, a critical component in the metabolism of a vast array of drugs. biosynth.comscbt.com Understanding its inhibitory profile against specific CYP isoforms is crucial for predicting potential drug-drug interactions.
Research indicates that O-Desmethyl Quinidine exhibits potent inhibition against various CYP isoforms. Studies using human and rat liver microsomes have shown significant inhibitory activity. biosynth.com Specifically, this compound has been identified as an inhibitor of CYP2D6. nih.gov While its parent compound, quinidine, is a well-established potent competitive inhibitor of CYP2D6, the metabolites of quinidine, including this compound, also contribute to the inhibition of this enzyme. nih.govnih.gov
Some studies have explored the impact of this compound on other CYP isoforms. For instance, in the context of the metabolism of certain drugs, O-Desmethyl emvododstat formation was minimally inhibited by quinidine (a CYP2D6 inhibitor), suggesting a lesser role for this pathway in that specific interaction. tandfonline.com However, another study on ketamine metabolism showed that quinidine caused only minor inhibition in human and equine liver microsomes and none in canine microsomes, indicating that CYP2D6 is not the primary enzyme for ketamine metabolism in these species. avma.org
It is important to note that while quinidine itself is primarily metabolized by CYP3A4, it acts as a potent inhibitor of CYP2D6. nih.govemcrit.org The inhibitory effects of this compound on various CYP isoforms are an active area of research to fully delineate its interaction profile.
When compared to its parent compound, quinidine, this compound's inhibitory potency on CYP enzymes can differ. Quinidine is recognized as a more potent inhibitor of debrisoquine (B72478) 4-hydroxylase (a marker for CYP2D6 activity) in humans than its diastereomer, quinine (B1679958). nih.gov In rats, however, quinine has been shown to be a more potent inhibitor of certain metabolic pathways associated with CYP2D6 than quinidine. nih.gov
The structural characteristics of these compounds play a significant role in their inhibitory activity. For quinidine, the integrity of the hydroxyl group is crucial for its potent inhibition of CYP2D6, suggesting that hydrogen bonding is a key interaction. drugbank.com The metabolism of quinidine to this compound involves the removal of a methyl group, which could potentially alter its binding affinity and inhibitory potency towards different CYP isoforms. nih.govresearchgate.net Further comparative studies are needed to precisely quantify the differences in inhibitory potency between this compound and quinidine across a range of CYP enzymes.
Other Enzyme System Modulation (e.g., cardiac enzymes)
Beyond the cytochrome P450 system, this compound has been shown to interact with other enzyme systems, notably cardiac enzymes. biosynth.com Research indicates that this compound can inhibit cardiac enzymes with an IC50 value of 0.4 µM. biosynth.com This is significant given that its parent compound, quinidine, is a well-known antiarrhythmic agent that exerts its effects by modulating cardiac ion channels. wikipedia.orgdrugbank.com
Interaction with Cellular Targets and Biological Pathways
Mechanisms of Action at the Cellular Level (e.g., heme binding in parasitic models)
In parasitic models, particularly in the context of malaria, the mechanism of action of quinoline-based drugs like quinidine and its metabolites involves interference with the parasite's detoxification of heme. biosynth.comnih.gov It is believed that these compounds inhibit the crystallization of toxic heme into non-toxic hemozoin within the parasite's digestive vacuole. nih.gov This action is achieved by binding to the heme component. biosynth.com
The binding of this compound to heme is a crucial aspect of its antiplasmodial activity. biosynth.com This interaction prevents the parasite from neutralizing the toxic byproducts of hemoglobin digestion, leading to an accumulation of free heme, which is damaging to the parasite. nih.goveco-vector.com The specific geometry of the binding between the drug and heme can influence the efficacy of this inhibition. nih.gov While the primary antiplasmodial activity is attributed to this heme-binding mechanism, resistance can emerge through mutations in transporter proteins that efflux the drug from its site of action. nih.gov
"}
Modulation of Ion Channels (e.g., hERG potassium channels)
This compound is a metabolite of the well-known antiarrhythmic drug, quinidine. nih.gov Quinidine itself is recognized for its significant interaction with various cardiac ion channels, which underlies both its therapeutic effects and its potential for proarrhythmic events. scispace.comsfu.ca A primary mechanism of quinidine's action, and a key concern in its safety profile, is the blockade of the human ether-à-go-go-related gene (hERG) potassium channel. researchgate.netnih.gov Inhibition of the hERG channel can delay cardiac repolarization, leading to QT interval prolongation and an increased risk of life-threatening arrhythmias. researchgate.netnih.gov
Preclinical studies have extensively characterized the stereoselective and dose-dependent blockade of hERG channels by quinidine. nih.gov For instance, quinidine has been shown to be a significantly more potent hERG channel blocker than its diastereomer, quinine. nih.gov The interaction is complex, involving specific amino acid residues within the channel pore. nih.gov
However, specific preclinical data detailing the direct effects of this compound on hERG potassium channels or other ion channels are not extensively available in the reviewed scientific literature. While metabolites of quinidine, such as 3-hydroxyquinidine, are known to possess antiarrhythmic activity, suggesting they retain ion channel modulating properties, direct investigations into the specific activity of this compound at the hERG channel are not prominently reported. Therefore, a comprehensive understanding of its potential to modulate cardiac ion channels, analogous to its parent compound, remains to be fully elucidated through direct preclinical assessment.
Anti-Parasitic Activity Mechanisms in In Vitro Models
The parent compound of this compound, quinidine, along with its diastereomer quinine, has a long history of use as an antimalarial agent. nih.gov Their mechanism of action against parasites like Plasmodium falciparum is a subject of extensive research. Quinidine acts as an intra-erythrocytic schizonticide, effective against the blood stages of the parasite. researchgate.net In vitro studies have consistently demonstrated the anti-parasitic activity of quinidine against various strains of P. falciparum, including those resistant to other drugs.
Despite the well-documented anti-parasitic properties of its parent compound, there is a notable lack of specific preclinical studies and in vitro data on the anti-parasitic activity of this compound itself. Scientific investigations into the efficacy and mechanisms of action of quinoline-containing compounds against parasites such as Plasmodium, Leishmania, and Toxoplasma gondii are ongoing. These studies often explore novel synthetic derivatives or other natural alkaloids. However, direct in vitro evaluations to determine the minimum inhibitory concentration (MIC) or the 50% inhibitory concentration (IC50) of this compound against parasitic species like P. falciparum are not described in the available literature. Consequently, its potential as an anti-parasitic agent and its specific mechanisms of action in in vitro models have not been established.
Other Preclinical Pharmacodynamic Effects (e.g., reduction of cramps in animal models of spinal cord injury)
Preclinical research has identified this compound as a compound with potential therapeutic effects in the context of neuromuscular hyperexcitability following spinal cord injury (SCI). Specifically, studies in rat models of SCI have demonstrated that this compound can reduce the frequency of muscle cramps.
In a key study, rat models of nocturnal leg cramps were established through spinal cord injury. The efficacy of this compound was compared to its parent compound, quinine. The results indicated that orally administered this compound effectively reduced the frequency of cramps in these SCI rat models. Notably, the onset of improvement was observed earlier in the group treated with this compound compared to the quinine-treated group.
| Compound | Animal Model | Key Finding | Timing of Improvement | Source |
|---|---|---|---|---|
| This compound | Rat with spinal cord injury | Showed a reduction in the frequency of cramps. | Improvement began from week 3 of treatment. | researchgate.net |
| Quinine (Comparator) | Rat with spinal cord injury | Showed a reduction in the frequency of cramps. | Improvement was seen at week 6 of treatment. | researchgate.net |
This research suggests a distinct pharmacodynamic profile for this compound in modulating neuromuscular activity, positioning it as a compound of interest for conditions characterized by muscle spasticity and cramping secondary to central nervous system injury.
Metabolic Pathways and Biotransformation of O Desmethyl Quinidine
Enzymatic Formation of O-Desmethyl Quinidine (B1679956)
The generation of O-Desmethyl quinidine from its parent compound, quinidine, is an enzymatically driven process dominated by oxidative metabolism.
Other Enzymatic Pathways in Metabolite Formation
Current scientific literature predominantly attributes the formation of this compound to the action of cytochrome P450 enzymes. Phase I reactions, specifically O-demethylation catalyzed by CYPs, are the established primary pathway for its generation from quinidine. While other enzymatic pathways, such as Phase II conjugation reactions (e.g., glucuronidation), are involved in the further metabolism and elimination of quinidine and its metabolites, they are not responsible for the initial formation of this compound.
Comparative Metabolic Profiles: this compound versus Parent Quinidine
The metabolic and pharmacokinetic profile of this compound exhibits notable differences when compared to its parent compound, quinidine.
In Vitro Metabolic Rate Comparisons
Direct comparative in vitro metabolic rate data is limited. However, in vivo pharmacokinetic studies in preclinical models provide valuable insights into the comparative disposition of the two compounds. A study in rabbits following intravenous administration of equimolar doses of quinidine and this compound (referred to as 6'-hydroxycinchonine) revealed significant differences in their pharmacokinetic parameters. nih.gov The metabolite, this compound, exhibited a shorter terminal half-life (65.4 minutes) compared to the parent quinidine (132.4 minutes), suggesting a faster elimination rate. nih.gov Despite this, the total body clearance was similar for both compounds. nih.gov The volume of distribution for this compound was approximately half that of quinidine, indicating less extensive distribution into tissues, which may be attributed to its greater polarity. nih.gov
Table 1: Comparative Pharmacokinetic Parameters of Quinidine and this compound in Rabbits
| Parameter | Quinidine | This compound |
|---|---|---|
| Terminal Half-Life (t½) | 132.4 ± 27.1 min | 65.4 ± 34.4 min |
| Volume of Distribution (Vdβ) | ~2x that of metabolite | ~0.5x that of quinidine |
| Total Body Clearance | Similar to metabolite | Similar to quinidine |
Species-Specific Metabolic Differences in Preclinical Models
The metabolism of xenobiotics, including quinidine, often exhibits significant species-specific differences due to variations in the expression and activity of metabolic enzymes like cytochrome P450s. rug.nlbioivt.com These differences are critical considerations when extrapolating preclinical data to humans. For instance, the interaction of quinidine with CYP3A enzymes, which are involved in its metabolism, shows profound species differences. nih.gov In rabbit liver microsomes, quinidine stimulates the metabolism of the CYP3A substrate R-warfarin. nih.gov Conversely, in rat liver microsomes, quinidine inhibits this metabolic pathway. nih.gov Meanwhile, in monkey liver microsomes, quinidine has little effect. nih.gov Such variations highlight that the metabolic profile of quinidine and the subsequent formation of its metabolites, including this compound, can differ substantially between preclinical models such as rats, rabbits, and monkeys. nih.govmdpi.com This underscores the importance of selecting appropriate animal models in toxicological and pharmacological studies to ensure the relevance of the findings to human metabolism. bioivt.com
Metabolite Identification and Characterization Strategies
The identification and characterization of this compound in biological matrices rely on a combination of sophisticated analytical techniques. The process typically involves sample preparation, chromatographic separation, and spectrometric detection.
Sample Preparation: The initial step involves extracting the analyte from the biological matrix (e.g., plasma, urine). This is commonly achieved through liquid-liquid extraction using an organic solvent or protein precipitation with a solvent like methanol. the-ltg.orgfarmaciajournal.com
Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) is the cornerstone for separating this compound from the parent drug and other metabolites. nih.govoup.com Reversed-phase columns, such as alkyl phenyl or C18, are frequently employed. farmaciajournal.comnih.gov The separation is achieved by using a specific mobile phase, which is a mixture of an aqueous buffer and organic solvents like acetonitrile (B52724). farmaciajournal.comnih.gov Gas Chromatography (GC) is another technique that can be used for separation. nih.gov
Detection and Characterization: Following separation, various detectors are used for quantification and structural elucidation.
UV Detection: Ultraviolet (UV) detection is a common method used with HPLC, where the molecule's absorbance of light at a specific wavelength is measured. nih.gov
Fluorescence Detection: Fluorescence detection offers higher sensitivity and selectivity for fluorescent compounds like quinidine and its metabolites. oup.comnih.gov
Mass Spectrometry (MS): The coupling of chromatography with mass spectrometry (LC-MS or GC-MS) is a powerful tool for definitive identification. nih.govresearchgate.net MS analysis provides the mass-to-charge ratio (m/z) of the metabolite. researchgate.net Tandem mass spectrometry (MS/MS) involves fragmenting the molecule and analyzing the resulting daughter ions, which provides structural information that confirms the identity of this compound. researchgate.netresearchgate.net
Table 2: Analytical Strategies for this compound Identification
| Technique | Purpose | Common Implementation |
|---|---|---|
| Sample Preparation | Extraction from biological matrix | Liquid-Liquid Extraction, Protein Precipitation |
| Chromatography | Separation from parent drug and other metabolites | HPLC (Reversed-Phase), GC |
| Detection | Quantification and Identification | UV, Fluorescence |
| Characterization | Structural Elucidation | Mass Spectrometry (MS, MS/MS) |
Analytical Methodologies for O Desmethyl Quinidine Quantification and Characterization
Chromatographic Techniques
Chromatography is a cornerstone for the separation and analysis of O-Desmethyl Quinidine (B1679956) from its parent drug and other metabolites. biosynth.com High-performance liquid chromatography and gas chromatography, often coupled with mass spectrometry, are the most prevalently used techniques.
High-Performance Liquid Chromatography (HPLC) is a widely adopted method for the analysis of quinidine and its metabolites, including O-Desmethyl Quinidine. farmaciajournal.comnih.gov The technique's versatility allows for various column chemistries and detection methods to achieve high specificity and sensitivity. nih.gov Purity analysis of this compound reference standards is commonly confirmed by HPLC. biosynth.com
Methods for quinidine metabolites often utilize reversed-phase chromatography, with C18 columns being a popular choice. farmaciajournal.comoup.com The mobile phase typically consists of an aqueous buffer (like ammonium (B1175870) formate (B1220265) or formic acid) and an organic modifier, such as acetonitrile (B52724), run under isocratic or gradient conditions. farmaciajournal.comnih.gov Detection is frequently accomplished using fluorescence or UV detectors, leveraging the inherent spectroscopic properties of the quinoline (B57606) ring structure. oup.comnih.gov For instance, a simple protein precipitation step followed by analysis on a reversed-phase column with fluorescence detection can quantify quinidine and its metabolites in biological fluids like plasma and urine. oup.com While many published methods focus on the simultaneous analysis of quinidine and its major metabolites like (3S)-3-hydroxyquinidine and quinidine-N-oxide, the established chromatographic principles are directly applicable to the quantification of this compound. farmaciajournal.comoup.com
| Parameter | Description of Method | Source |
|---|---|---|
| Column | Reversed-phase C18 | farmaciajournal.comoup.com |
| Mobile Phase | Acetonitrile and 0.05 M ammonium formate (pH 2.0) or 0.2% formic acid. farmaciajournal.comnih.gov | farmaciajournal.comnih.gov |
| Detection | Fluorescence (e.g., Ex: 340 nm, Em: 425 nm) or UV (e.g., 240 nm). nih.govnih.gov | nih.govnih.gov |
| Sample Preparation | Protein precipitation with acetonitrile or methanol; or liquid-liquid extraction. farmaciajournal.comoup.com | farmaciajournal.comoup.com |
| Quantification Limit | Methods can achieve high sensitivity, with limits as low as 4 ng/mL in plasma for related compounds. nih.gov | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) offers high specificity and sensitivity for the analysis of drug metabolites. For volatile and thermally stable compounds, GC-MS is a powerful tool. However, for polar compounds like this compound, chemical derivatization is typically required to increase their volatility and thermal stability for gas chromatographic analysis. researchgate.net
A common derivatization technique is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). researchgate.net The analysis is often performed in the selected ion monitoring (SIM) mode, which enhances sensitivity by monitoring specific fragment ions characteristic of the analyte. researchgate.net For instance, in the analysis of the structurally similar O-desmethylquinine, quantification ions such as m/z 136 and 287 have been utilized. researchgate.net this compound has also been noted as a substrate for chemical ionization mass spectrometry, a softer ionization technique that can provide valuable molecular weight information. biosynth.com
| Parameter | Description of Method | Source |
|---|---|---|
| Derivatization | Silylation with agents like BSTFA is a common approach for increasing volatility. researchgate.net | researchgate.net |
| Ionization | Electron Impact (EI) or Chemical Ionization (CI). biosynth.comresearchgate.net | biosynth.comresearchgate.net |
| Detection Mode | Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. researchgate.net | researchgate.net |
| Sample Preparation | Liquid-liquid extraction or solid-phase extraction (SPE) to isolate the analyte from the biological matrix. researchgate.net | researchgate.net |
Spectrometric Techniques
Spectrometric methods are fundamental to the detection and quantification of this compound, often used in conjunction with chromatographic separation.
UV-Vis spectrophotometry is frequently used as a detection method in HPLC systems. This compound possesses a chromophore that absorbs light in the ultraviolet range, similar to its parent compound, quinidine. caymanchem.com Published methods for quinidine report absorbance maxima at wavelengths including 232 nm, 280 nm, and 334 nm. caymanchem.com An HPLC method with UV detection at 240 nm has been described for the analysis of quinine (B1679958), the diastereomer of quinidine, demonstrating the utility of this wavelength range for quantification. nih.gov The response from the UV detector is proportional to the concentration of the analyte, allowing for accurate quantification when calibrated with appropriate standards.
Fluorescence spectroscopy is an exceptionally sensitive detection method for compounds that fluoresce, such as this compound. oup.comnih.gov The Cinchona alkaloids, including quinidine and its metabolites, are naturally fluorescent, a property that is exploited for their trace-level quantification in biological samples. researchgate.netmdpi.com
Fluorescence detectors are commonly coupled with HPLC systems, providing high sensitivity and selectivity. oup.com For the analysis of quinidine and its metabolites, typical wavelengths involve excitation around 340-350 nm and measurement of the emission at approximately 425-450 nm. nih.govmdpi.com The high quantum efficiency of these compounds results in strong fluorescence signals, enabling detection limits in the low nanogram-per-milliliter range. nih.govoup.com This makes fluorescence detection particularly suitable for pharmacokinetic studies where metabolite concentrations can be very low. oup.com
Electrophoretic Techniques (e.g., Capillary Electrophoresis)
Capillary electrophoresis (CE) represents a powerful analytical technique with high separation efficiency and resolution, making it suitable for the analysis of complex mixtures, including drug diastereomers and metabolites. diva-portal.org Techniques such as Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Capillary Chromatography (MECC) have been successfully applied to the separation of quinidine, its diastereomer quinine, and its major metabolites. researchgate.net
The separation in CE is based on the differential migration of charged species in an electric field. For chiral or closely related compounds like quinidine metabolites, separation selectivity can be significantly enhanced by adding chiral selectors, such as cyclodextrins, to the run buffer. researchgate.net Detection in CE is often performed using UV absorbance, but for higher sensitivity, Laser-Induced Fluorescence (LIF) detection is employed, which is ideal for naturally fluorescent analytes like this compound. researchgate.net MECC with LIF detection has been shown to achieve detection limits in the 10 ng/mL range for quinidine and its metabolites with direct injection of body fluids. researchgate.net
| Parameter | Description of Method | Source |
|---|---|---|
| Technique | Capillary Zone Electrophoresis (CZE) or Micellar Electrokinetic Capillary Chromatography (MECC). researchgate.net | researchgate.net |
| Buffer Additives | Cyclodextrins (e.g., β-cyclodextrin) to enhance resolution of diastereomers and related compounds. researchgate.net | researchgate.net |
| Detection | UV absorbance or high-sensitivity Laser-Induced Fluorescence (LIF). researchgate.net | researchgate.net |
| Application | Separation and determination of quinidine, quinine, and their metabolites in biological fluids like urine and plasma. researchgate.net | researchgate.net |
Application as an Analytical Probe and Standard in Research
This compound, a primary metabolite of the antiarrhythmic and antimalarial drug quinidine, serves a crucial role in analytical research, primarily as a reference standard and an analytical probe. biosynth.comscbt.commedchemexpress.com Its well-characterized chemical properties and its involvement in the metabolic pathways of its parent compound make it an invaluable tool for a variety of scientific investigations, particularly in the fields of pharmacology, drug metabolism, and analytical chemistry.
The primary application of this compound in a research setting is as a certified reference material for the accurate quantification of quinidine and its metabolites in biological matrices. researchgate.net In pharmacokinetic and toxicokinetic studies, the precise measurement of drug and metabolite concentrations is paramount. This compound is employed as a standard in chromatographic techniques, such as high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure the accuracy and reliability of the analytical method. researchgate.netfarmaciajournal.com By using a known concentration of this compound, researchers can calibrate their instruments and validate their assays, allowing for the precise determination of the levels of quinidine and its metabolites in plasma, serum, and urine samples. researchgate.netfarmaciajournal.com
Furthermore, this compound is utilized as an analytical probe to investigate the activity of specific drug-metabolizing enzymes, most notably Cytochrome P450 2D6 (CYP2D6). nih.gov CYP2D6 is a critical enzyme responsible for the metabolism of a vast number of clinically important drugs. Quinidine is a potent inhibitor of CYP2D6, and its metabolite, this compound, also exhibits inhibitory effects on this enzyme, albeit to a lesser extent. nih.gov Researchers use this compound in in vitro studies with human liver microsomes or recombinant CYP2D6 enzymes to characterize the inhibitory potential of new chemical entities. nih.govnih.gov By measuring the extent to which a test compound prevents the metabolism of a CYP2D6 substrate in the presence of this compound, scientists can assess the likelihood of drug-drug interactions.
Table 1: Inhibitory Potency (Ki) of Quinidine and its Metabolites on CYP2D6
| Compound | Mean Ki (µM) |
|---|---|
| Dihydroquinidine | 0.013 |
| Quinidine | 0.027 |
| This compound | 0.43 |
| 3-Hydroxyquinidine | 2.3 |
| Quinidine N-oxide | >10 |
Data sourced from a study on the inhibition of yeast-expressed CYP2D6. nih.gov
Table 2: Chromatographic Conditions for the Analysis of Quinidine and its Metabolites
| Parameter | Details |
|---|---|
| Instrumentation | High-Performance Liquid Chromatography (HPLC) with fluorescence detection |
| Column | Reverse-phase |
| Mobile Phase | Not specified in detail |
| Detection | Fluorescence |
| Internal Standard | Not explicitly stated for this compound |
Based on a study of plasma concentrations in patients with torsades de pointes. researchgate.net
The use of this compound as an analytical standard is also critical for the validation of bioanalytical methods. For instance, in the development of an LC-MS/MS method for the high-throughput quantification of quinidine in human plasma, a well-characterized standard of quinidine is essential for creating calibration curves and quality control samples. farmaciajournal.com While this study focused on quinidine, the principle extends to its metabolites, where having a reference standard for this compound would be necessary for its simultaneous quantification.
Structure Activity Relationship Sar Studies Involving O Desmethyl Quinidine
Structural Determinants of Biological Activity
Impact of O-Demethylation on Target Affinity and Selectivity
The conversion of quinidine (B1679956) to O-Desmethyl Quinidine involves the demethylation of the methoxy (B1213986) group at the 6'-position of the quinoline (B57606) ring, yielding a hydroxyl group. biosynth.com This seemingly minor structural modification can significantly alter the compound's affinity and selectivity for its biological targets. The hydroxyl group introduces a potential site for hydrogen bonding, which can change how the molecule docks into an enzyme's active site or a receptor's binding pocket.
A primary area of study is the interaction with cytochrome P450 (CYP) enzymes, particularly CYP2D6, which quinidine potently inhibits. researchgate.netnih.gov Quinidine's high affinity for CYP2D6 is a defining characteristic, and studies on its metabolites help to elucidate the binding mechanism. Research has shown that this compound (also known as Cupreidine) demonstrates potent inhibition against liver microsomes. biosynth.com For instance, it exhibits an IC50 value of 1 µM for the inhibition of human and rat liver microsomes and an even lower IC50 of 0.4 µM for cardiac enzymes. biosynth.com The parent compound, quinidine, is a powerful competitive inhibitor of CYP2D6-mediated reactions like the O-demethylation of dextromethorphan, with a very low inhibition constant (Ki) of 0.025 µM. nih.gov The change from a methoxy group in quinidine to a hydroxyl group in its desmethyl metabolite alters the electronic and steric properties, which in turn affects binding affinity. biosynth.com
Furthermore, studies on drug-induced antibodies have highlighted the importance of the methoxy group for full reactivity. nih.gov In one study, certain quinidine-induced antibodies showed markedly weaker reactions when the desmethoxy-derivative (where the methoxy group is replaced by hydrogen) was used, indicating that this group is a key part of the epitope for antibody recognition. nih.gov This suggests that O-demethylation, by creating a hydroxyl group, would similarly alter the binding characteristics, impacting selectivity and affinity.
Table 1: Inhibitory Potency of this compound and its Parent Compound
This table summarizes key inhibition values for this compound and Quinidine against relevant biological targets.
| Compound | Target/System | Metric | Value | Reference |
| This compound | Human/Rat Liver Microsomes | IC50 | 1 µM | biosynth.com |
| This compound | Cardiac Enzymes | IC50 | 0.4 µM | biosynth.com |
| Quinidine | Dextromethorphan O-demethylase (CYP2D6) | Ki | 0.025 µM | nih.gov |
Stereochemical Considerations in Activity
The biological activity of cinchona alkaloids is profoundly dependent on their stereochemistry. Quinidine and its isomer quinine (B1679958) differ only in the configuration at two chiral centers: C8 and the C9 hydroxyl group. This stereochemical difference results in distinct three-dimensional shapes that dictate how they interact with biological targets. nih.gov this compound retains the stereochemical configuration of its parent compound.
Similarly, the cross-reactivity of drug-induced platelet antibodies depends on stereochemistry. Some antibodies are highly specific to the sensitizing drug (e.g., quinidine), while others can cross-react with its stereoisomer (quinine). nih.gov This implies that while the quinoline ring is a common recognition feature, the specific configuration at the C9-hydroxyl position is essential for high-affinity binding and full reactivity. nih.gov Therefore, the stereochemical integrity of this compound is a crucial factor in its biological activity, just as it is for quinidine.
Design and Synthesis of this compound Analogues
The structural backbone of this compound serves as a valuable scaffold in synthetic chemistry, both for creating derivatives with potentially enhanced therapeutic properties and for designing advanced catalysts for asymmetric synthesis.
Modifications for Enhanced Biological Potency in Preclinical Models
The structure of this compound is a starting point for creating new molecules with modified or improved biological effects. biosynth.com SAR studies that analyze the effect of small structural changes, such as the removal of a methyl group, provide critical insights for drug design. For example, the synthesis of a desmethyl analog of the natural product herboxidiene (B116076) revealed that the absence of a single methyl group led to a more than 40-fold decrease in cytotoxic potency. nih.gov This highlights how a minor modification, guided by SAR principles, can have a profound impact on biological activity. Scientists use this compound and similar compounds to understand these structural requirements, which allows for the rational design and optimization of derivatives with improved therapeutic profiles for preclinical evaluation. biosynth.com
Bifunctional Catalysts Based on Des-Methyl Cinchona Alkaloids in Asymmetric Synthesis
Derivatives of des-methyl cinchona alkaloids, including this compound, have emerged as powerful bifunctional organocatalysts in asymmetric synthesis. beilstein-journals.orgscispace.com The key to their catalytic activity lies in the presence of two distinct functional groups that can act in concert: the basic tertiary amine of the quinuclidine (B89598) ring and the acidic phenolic hydroxyl group at the 6'-position. scispace.com
This bifunctional nature allows the catalyst to simultaneously activate both the electrophile and the nucleophile in a reaction. scispace.com In a typical Michael addition, for instance, the basic amine can deprotonate the nucleophile (e.g., a malonate ester), increasing its reactivity, while the hydroxyl group can form a hydrogen bond with the electrophile (e.g., a nitroalkene), activating it and controlling its orientation within the transition state. scispace.comresearchgate.net This dual activation strategy, orchestrated within a well-defined chiral scaffold, leads to high levels of stereocontrol, producing one enantiomer of the product in significant excess. beilstein-journals.orgresearchgate.net These catalysts have proven effective in a variety of carbon-carbon bond-forming reactions, demonstrating their robustness and tunability. rsc.org
Computational and In Silico Approaches in SAR
Computational chemistry and in silico modeling are indispensable tools for exploring the SAR of complex molecules like this compound. silicos-it.benih.gov These methods allow researchers to visualize and predict how a molecule will interact with its biological target at an atomic level, complementing and guiding experimental work. nih.gov
For cinchona alkaloids, computational techniques such as molecular docking and molecular dynamics (MD) simulations have been used to investigate their binding modes with enzymes like cytochrome P450s and aldo-keto reductases. researchgate.netnih.gov For example, in silico studies on quinidine have helped rationalize its potent inhibitory effect on CYP2D6 by modeling its interactions with key amino acid residues in the active site. researchgate.net Homology modeling can predict the three-dimensional structure of a target protein, which is then used for docking simulations to predict the most stable binding pose of a ligand like this compound. researchgate.net
Furthermore, methods like Density Functional Theory (DFT) can be used to calculate the structural and electronic properties of the molecule, such as its chemical reactivity and dipole moment, providing deeper insight into its behavior. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate structural features with biological activity across a series of related compounds. researchgate.net These computational approaches streamline the drug discovery process by allowing for the virtual screening of large libraries of potential analogues and prioritizing the most promising candidates for synthesis and experimental testing. silicos-it.be
Molecular Docking Simulations (e.g., COX-2 inhibition)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. In the context of this compound, molecular docking simulations have been explored to evaluate its potential as an inhibitor of enzymes like Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. researchgate.netnih.gov
Research Findings:
While specific, in-depth molecular docking studies exclusively focused on this compound and COX-2 are limited in publicly available literature, research on closely related Cinchona alkaloids provides valuable insights. A computational study on O-desmethylquinine, a stereoisomer of this compound, was conducted to evaluate its biological activity as a COX-2 inhibitor. researchgate.net The study utilized AutoDock Vina for molecular docking simulations, and the results of the docking of O-desmethylquinine and its parent compound, quinine, were found to be comparable, though specific binding energy scores were not detailed in the available abstract. researchgate.net
Generally, the binding of inhibitors to the COX-2 active site involves key interactions with specific amino acid residues. The active site of COX-2 is a hydrophobic channel. nih.gov Selective COX-2 inhibitors typically possess a side group that can fit into a hydrophilic side pocket of the main channel, which is not as accessible in the COX-1 isoform. nih.gov This structural difference is a key determinant of selectivity.
For alkaloid compounds, including derivatives of quinoline, molecular docking studies against COX-2 have identified important binding interactions. nih.gov These often involve hydrogen bonds, van der Waals forces, and electrostatic interactions with residues such as ARG-120, TYR-355, and SER-530 within the COX-2 active site. nih.gov For instance, in a study of various alkaloid compounds, the docking scores indicated a strong binding affinity to the COX-2 receptor, suggesting steric compatibility. nih.gov
A hypothetical docking of this compound into the COX-2 active site would likely involve its quinoline ring system and the quinuclidine moiety interacting with the hydrophobic channel. The hydroxyl group on the quinoline ring of this compound could potentially form hydrogen bonds with polar residues in the active site, contributing to its binding affinity.
Table of Potential Interacting Residues in COX-2 for Quinoline-based Inhibitors
| Interaction Type | Potential Amino Acid Residues |
| Hydrogen Bonding | ARG-120, TYR-355, SER-530 |
| Hydrophobic Interactions | LEU-352, VAL-523, ALA-527 |
| Pi-Pi Stacking | TYR-385, TRP-387 |
It is important to note that without specific experimental or detailed computational data for this compound, the precise binding energy and interaction patterns remain predictive. Further dedicated molecular docking and dynamic simulation studies are necessary to fully elucidate its inhibitory mechanism against COX-2.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov QSAR models are valuable tools in drug discovery for predicting the activity of new compounds and for optimizing lead structures. nih.gov
Research Findings:
Specific QSAR models exclusively developed for this compound's anti-inflammatory activity are not extensively documented. However, QSAR studies on broader classes of alkaloids, including quinoline derivatives, for their anti-inflammatory effects provide a framework for understanding the structural features that are important for this activity. mdpi.comresearchgate.net
A QSAR study on a dataset of alkaloids with anti-inflammatory activity highlighted the importance of certain molecular descriptors in predicting their biological function. mdpi.com These descriptors are numerical values that quantify different aspects of a molecule's structure, such as its electronic properties, size, and shape. The development of a robust QSAR model typically involves the calculation of a wide range of descriptors and the selection of the most relevant ones through statistical methods. nih.gov
For a class of diterpenoid alkaloids with anti-inflammatory activity, a QSAR model was developed that showed a good correlation between the predicted and experimental activities. The model was based on descriptors such as surface area, volume, hydration energy, and logP (a measure of lipophilicity). nih.gov This suggests that for alkaloids, a combination of steric, electronic, and hydrophobic properties governs their anti-inflammatory potential.
In the context of this compound, a QSAR model for its anti-inflammatory activity would likely involve descriptors that characterize its unique structural features:
Topological Descriptors: These describe the connectivity of atoms in the molecule, such as the Wiener index or Kier & Hall connectivity indices.
Electronic Descriptors: These relate to the electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are relevant for chemical reactivity. The presence of the nitrogen atoms and the aromatic quinoline ring would significantly influence these properties.
Quantum Chemical Descriptors: Properties like dipole moment and polarizability, which can be calculated using quantum mechanical methods, are often important for describing intermolecular interactions.
Hydrophobicity Descriptors: The logP value of this compound would be a critical descriptor, as it influences the compound's ability to cross cell membranes and interact with the hydrophobic active site of enzymes like COX-2.
Table of Representative QSAR Descriptors for Alkaloids
| Descriptor Class | Example Descriptors | Potential Relevance for this compound |
| Topological | Molecular Connectivity Indices | Describes the size and branching of the quinuclidine and quinoline rings. |
| Electronic | HOMO/LUMO Energy | Relates to the reactivity and ability to participate in charge-transfer interactions. |
| Quantum Chemical | Dipole Moment, Polarizability | Influences electrostatic interactions with the target protein. |
| Hydrophobicity | LogP | Determines the partitioning of the molecule between aqueous and lipid environments. |
A hypothetical QSAR equation for a series of quinoline alkaloids might take the form:
Biological Activity (log 1/IC50) = c1(Descriptor 1) + c2(Descriptor 2) + ... + constant
Where the coefficients (c1, c2, etc.) indicate the positive or negative contribution of each descriptor to the biological activity. The development and validation of such a model for this compound and its derivatives would be a valuable step in optimizing its structure for enhanced anti-inflammatory activity.
Preclinical Toxicological Research Methodologies and Considerations Pertaining to Metabolites
Metabolites in Safety Testing (MIST) Framework for Metabolite Evaluation
The Metabolites in Safety Testing (MIST) framework provides regulatory guidance on when and how to evaluate the safety of drug metabolites. bioanalysis-zone.comadmescope.comfrontagelab.com The core principle of MIST is to ensure that human metabolites are adequately tested for safety in nonclinical studies. bioanalysis-zone.comadmescope.com Regulatory agencies like the FDA have provided recommendations for identifying and characterizing drug metabolites to ensure their toxicity is thoroughly evaluated in preclinical species. frontagelab.com MIST evaluation is encouraged to be initiated as early as possible in the drug development process to avoid potential delays. bioanalysis-zone.com
A key consideration under MIST is the concentration of the metabolite in human circulation. Generally, metabolites that constitute more than 10% of the parent drug's systemic exposure at a steady state require safety evaluation. bioanalysis-zone.comnih.gov The assessment aims to compare the exposure levels of these metabolites in humans to those in the animal species used for toxicology studies. acs.org If a metabolite is found only in human plasma or is present at significantly higher levels in humans than in any of the animal test species (termed a disproportionate drug metabolite), further safety assessment is warranted. nih.govfda.gov
The safety assessment of a drug metabolite in non-human models is fundamentally a comparative exercise. The primary goal is to demonstrate that the animal species used in general toxicology studies have been exposed to the metabolite at levels equivalent to or greater than those observed in humans. frontagelab.comfda.gov This comparison is typically based on systemic exposure, often measured as the area under the plasma concentration-time curve (AUC). acs.orgtandfonline.com
There are two main approaches to assess the safety of a disproportionate drug metabolite: fda.govtandfonline.com
Identify a standard toxicology species that naturally produces the metabolite at exposure levels comparable to or higher than humans and conduct toxicity studies in that species. fda.govtandfonline.com
If a suitable animal model cannot be found, the metabolite must be synthesized and administered directly to an animal species for toxicological evaluation. fda.govtandfonline.com
It is important to note that demonstrating a metabolite is pharmacologically inactive is not sufficient to rule out toxicity, as it may have off-target effects. fda.gov Therefore, dedicated nonclinical toxicity studies may still be required. fda.gov The duration of these general toxicity studies typically ranges from 14 to 90 days. tandfonline.com
The selection of an appropriate animal species for nonclinical toxicology studies is critical for the findings to be relevant to human safety. news-medical.netbioivt.com An ideal animal model should mimic the human metabolic profile as closely as possible, both qualitatively and quantitatively. fda.govnews-medical.net Significant differences in metabolism between species can impact the relevance and predictive value of toxicology studies. bioivt.comnih.gov
Cross-species metabolite profiling is conducted early in preclinical development to understand these differences. admescope.comnews-medical.net This process typically involves:
In Vitro Studies : Incubating the parent drug with liver microsomes or hepatocytes from various species (e.g., rat, dog, monkey) and humans to generate preliminary metabolite profiles. bioanalysis-zone.comadmescope.com These studies help identify major metabolic pathways and potential "soft spots" on the drug molecule. admescope.com
In Vivo Studies : Analyzing plasma and excreta from animal toxicology studies to identify and quantify the circulating metabolites. bioanalysis-zone.com
While in vitro studies are a valuable initial tool, they may not perfectly correlate with the in vivo situation due to the complexity of a whole-organism system. admescope.com Data from both in vitro and in vivo studies are integrated to select the most appropriate species for safety testing, ensuring that human metabolites, such as O-Desmethyl quinidine (B1679956), are adequately covered in the toxicological assessment. bioanalysis-zone.com
Table 1: Key Steps in the MIST Evaluation Process
| Step | Description | Rationale |
|---|---|---|
| 1. Human Metabolite Identification | Characterize the metabolic profile in humans, typically through in vivo studies, to identify all significant circulating metabolites. | To determine which metabolites are present in humans and at what concentrations. |
| 2. Exposure Assessment | Quantify the exposure (AUC) of metabolites that are present at >10% of total drug-related exposure at steady state. | To identify "disproportionate" metabolites that require further safety evaluation. nih.govresearchgate.net |
| 3. Cross-Species Comparison | Compare the metabolic profiles and metabolite exposure levels in humans with those in the animal species used for toxicology testing. | To assess if the animal models provide adequate safety coverage for human metabolites. bioanalysis-zone.com |
| 4. Further Safety Studies (if needed) | If human metabolites are not adequately covered in animal models, conduct dedicated toxicity studies, either by using a more relevant species or by directly administering the synthesized metabolite. fda.gov | To ensure that potential toxicities of all significant human metabolites are investigated before late-stage clinical trials. tandfonline.com |
Genetic Toxicity Research Methodologies (General)
Genetic toxicology studies are conducted to assess the potential of a test substance to induce damage to genetic material. criver.comlibretexts.org Such damage can include gene mutations or chromosomal aberrations, which are associated with heritable diseases and cancer. nih.govoup.com A standard battery of genotoxicity assays is typically required by regulatory agencies to evaluate the safety of new drugs and their metabolites. criver.comwuxiapptec.com This battery approach is necessary because no single test can detect all relevant genotoxic mechanisms. wuxiapptec.com The standard test battery usually includes an in vitro test for gene mutations in bacteria (Ames test), an in vitro mammalian cell assay, and an in vivo test such as the micronucleus assay. criver.com
In vitro assays are a cornerstone of early genetic toxicology screening, offering a faster and less resource-intensive alternative to in vivo studies. wuxiapptec.com They are used to identify substances that can cause structural or numerical chromosomal alterations. wuxiapptec.com
One of the key in vitro assays is the chromosomal aberration test. nih.govwuxiapptec.com This test evaluates the potential of a substance to induce structural damage to chromosomes, a property known as clastogenicity. criver.com The assay is typically performed using cultured mammalian cells, such as Chinese hamster ovary (CHO) cells, or primary human peripheral blood lymphocytes. criver.com
The general procedure involves exposing the cell cultures to various concentrations of the test compound for a defined period. criver.com The exposures are conducted both with and without an external metabolic activation system (e.g., a liver S9 fraction) to mimic the metabolic processes that occur in the body. criver.com After treatment, cells are arrested in the metaphase stage of cell division, and their chromosomes are examined microscopically for structural abnormalities, such as breaks and exchanges. criver.com An increase in the frequency of chromosomal aberrations compared to control cultures indicates a positive, or clastogenic, result. nih.gov
Table 2: Common In Vitro Genetic Toxicology Assays
| Assay Type | Endpoint Measured | Typical Cell System |
|---|---|---|
| Bacterial Reverse Mutation (Ames) Test | Gene mutation (point mutations and frameshifts) | Salmonella typhimurium, Escherichia coli |
| Chromosomal Aberration Test | Structural chromosome damage (clastogenicity) | Cultured mammalian cells (e.g., CHO, human lymphocytes) criver.com |
| In Vitro Micronucleus Assay | Chromosomal damage (clastogenicity and aneugenicity) | Cultured mammalian cells or human lymphocytes wuxiapptec.com |
| Mouse Lymphoma Assay (MLA) | Gene mutation and chromosomal damage | L5178Y mouse lymphoma cells |
Developmental and Reproductive Toxicology Study Design in Non-Human Animal Models
Developmental and Reproductive Toxicology (DART) studies are designed to detect any adverse effects of a drug on the entire reproductive cycle. premier-research.com These studies are essential for assessing safety during all stages of life, from the reproductive capacity of adults through the conception, development, and maturation of their offspring. birthdefectsresearch.org DART testing is typically conducted in mammalian species, most commonly rats and rabbits. researchgate.net
The study designs are intended to evaluate four main types of developmental toxicity: birthdefectsresearch.org
Death (embryonic, fetal, or neonatal)
Structural abnormalities (malformations and variations)
Alterations in growth
Functional impairment
Traditionally, DART studies have been divided into segments that cover different phases of the reproductive process. premier-research.com
Table 3: Traditional Segments of DART Studies
| Study Segment | Description | Key Endpoints Evaluated |
|---|---|---|
| Segment I (Fertility and Early Embryonic Development) | Dosing of males and females before and during mating and through implantation for females. | Mating performance, fertility, estrous cycles, sperm parameters, early embryonic development to implantation. premier-research.com |
| Segment II (Embryo-Fetal Development - EFD) | Dosing of pregnant females during the period of major organogenesis. | Fetal viability, growth (weight), and morphology (external, visceral, and skeletal malformations). premier-research.combirthdefectsresearch.org |
| Segment III (Pre- and Postnatal Development - PPND) | Dosing of pregnant females from implantation through lactation. | Maternal effects, parturition, lactation, offspring viability, growth, development, and reproductive function in the next generation. premier-research.com |
More recently, study designs have evolved to reduce animal use while still generating comprehensive data. nih.gov The Modified One-Generation (MOG) study design, for example, combines assessments of reproductive performance, prenatal development (teratology), and subchronic toxicity in the offspring within a single study, maximizing the information obtained from the animals used. nih.govnih.gov These robust study designs are crucial for generating the data needed to inform human risk assessment for drugs that may be used by women of childbearing potential. nih.gov
Drug Interaction Potential Studies of O Desmethyl Quinidine
Inhibition and Induction of Drug-Metabolizing Enzymes by O-Desmethyl Quinidine (B1679956)
Quinidine is not only an inhibitor but also a substrate of CYP3A4. nih.gov The potential for O-Desmethyl Quinidine to act as an inhibitor or inducer of various CYP enzymes, including CYP3A4, would be systematically evaluated during drug development to understand its DDI profile. Enzyme induction is a process where a compound increases the expression of metabolizing enzymes, which can lead to faster metabolism of co-administered drugs. A comprehensive in vitro assessment would be required to determine if this compound has the potential to induce key enzymes like CYP1A2, CYP2B6, and CYP3A4.
Table 1: Summary of Known Inhibitory Effects of the Parent Compound, Quinidine, on Major CYP Enzymes
| CYP Enzyme | Known Effect of Quinidine | Implication for this compound |
|---|---|---|
| CYP2D6 | Potent competitive inhibitor. nih.gov | Metabolites contribute to inhibition; this compound is presumed to be an inhibitor. nih.gov |
| CYP3A4 | Substrate; weaker inhibitor compared to its effect on CYP2D6. nih.gov | Inhibition potential requires specific investigation. |
| Other CYPs | Effects are less pronounced compared to CYP2D6. | Potential for inhibition of other CYPs would need to be assessed via in vitro screening. |
Transporter Protein Modulation by this compound (e.g., BCRP)
Beyond metabolic enzymes, transporter proteins play a critical role in drug absorption, distribution, and excretion. The parent compound, quinidine, is a well-characterized inhibitor of the efflux transporter P-glycoprotein (P-gp, also known as ABCB1). nih.govahajournals.orgnih.govhanstenandhorn.comnih.gov This inhibition is clinically significant and is the mechanism behind the well-known interaction between quinidine and the P-gp substrate digoxin. ahajournals.orghanstenandhorn.com Given that quinidine is a potent P-gp inhibitor, it is plausible that its metabolites, including this compound, could also modulate the activity of this transporter.
Another important transporter is the Breast Cancer Resistance Protein (BCRP/ABCG2), which is involved in the disposition of many drugs. researchgate.net Studies evaluating the DDI potential of compounds that are substrates for both P-gp and BCRP have used quinidine as a selective P-gp inhibitor to distinguish the relative contributions of each transporter. researchgate.net This suggests that quinidine's effect on BCRP may be less significant than its effect on P-gp, though a direct inhibitory interaction cannot be ruled out without specific studies. The potential for this compound to inhibit BCRP or other clinically relevant transporters (e.g., OATPs, OATs, OCTs) would need to be determined through dedicated in vitro transporter interaction studies.
Table 2: Summary of Parent Compound, Quinidine, Interactions with Key Efflux Transporters
| Transporter | Known Effect of Quinidine | Implication for this compound |
|---|---|---|
| P-glycoprotein (P-gp) | Potent inhibitor and substrate. nih.govahajournals.org | The potential to inhibit P-gp should be investigated. |
| BCRP | Used experimentally as a selective P-gp inhibitor, suggesting weaker or no BCRP inhibition. researchgate.net | The potential to inhibit BCRP requires specific investigation. |
Methodologies for In Vitro Drug-Drug Interaction Evaluation
To characterize the drug-drug interaction potential of a compound such as this compound, a standardized series of in vitro assays is employed. These studies are designed to determine if the compound is a substrate, inhibitor, or inducer of key drug-metabolizing enzymes and transporters.
Microsomal Incubation Studies
Human liver microsomes (HLMs) are subcellular fractions that contain a high concentration of CYP enzymes and are a standard tool for in vitro metabolism and inhibition studies. researchgate.net To assess the inhibitory potential of this compound, it would be incubated with HLMs in the presence of specific probe substrates for various CYP isoforms. The rate of metabolism of the probe substrate is measured with and without the presence of this compound. A reduction in the rate of metabolite formation indicates inhibition. By testing a range of inhibitor concentrations, an IC50 value can be determined.
Table 3: Example of a Microsomal Incubation Study Design for CYP Inhibition
| Component | Description | Purpose |
|---|---|---|
| Test System | Pooled Human Liver Microsomes (HLMs) | Provides a mixture of major drug-metabolizing enzymes. |
| Test Compound | This compound (at various concentrations) | The potential inhibitor being investigated. |
| Probe Substrate | e.g., Dextromethorphan for CYP2D6, Midazolam for CYP3A4 | A compound metabolized selectively by a specific CYP enzyme. |
| Cofactor | NADPH | Essential for CYP enzyme activity. |
| Analysis | LC-MS/MS | To quantify the formation of the probe substrate's metabolite. |
Recombinant Enzyme Systems
Recombinant enzyme systems utilize specific human CYP enzymes that have been expressed in cell lines (e.g., insect cells or bacterial cells). nih.govacs.org These systems allow for the unambiguous identification of which specific enzyme isoform is being inhibited by a test compound, avoiding the complexities of the multiple enzymes present in HLMs. nih.govacs.org An experiment would involve incubating this compound with a specific recombinant CYP enzyme (e.g., rCYP2D6) and its probe substrate. This approach is crucial for confirming the findings from microsomal studies and for precise determination of inhibition constants (Ki). nih.gov
Chemical Inhibitor Profiling
Chemical inhibitor profiling is an approach used to identify which enzymes are responsible for the metabolism of a test compound (i.e., reaction phenotyping). In this method, the compound of interest (this compound) would be incubated with HLMs in the presence of known, selective chemical inhibitors for each major CYP enzyme. A significant reduction in the metabolism of this compound in the presence of a specific inhibitor (e.g., quinidine for CYP2D6) would indicate that the corresponding enzyme plays a major role in its clearance.
General Guidelines for In Vitro Drug-Drug Interaction Studies
Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for conducting in vitro DDI studies, which are now largely harmonized under the International Council for Harmonisation (ICH) M12 guideline. nih.govbohrium.comresearchgate.netmedsafe.govt.nz These guidelines recommend a systematic approach to evaluating the DDI potential of new chemical entities.
Key recommendations include:
Enzyme Inhibition: All investigational drugs should be evaluated for their potential to inhibit major CYP enzymes (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4). hanstenandhorn.com This includes assessing both direct (reversible) and time-dependent inhibition.
Enzyme Induction: The potential for a drug to induce CYP1A2, CYP2B6, and CYP3A4 should be investigated, typically using fresh or cryopreserved human hepatocytes from at least three different donors.
Transporter Interactions: The guidelines recommend evaluating interactions with key transporters, including P-gp and BCRP, as well as uptake transporters like OATP1B1, OATP1B3, OAT1, OAT3, and OCT2.
Data Interpretation: The in vitro data (e.g., IC50 or Ki values) are used in basic or mechanistic static models to predict the likelihood of a clinically significant DDI. If these models indicate a potential interaction, further investigation through dynamic modeling (PBPK) or a clinical DDI study may be warranted. bohrium.com
Table of Mentioned Compounds
| Compound Name |
|---|
| 3-hydroxyquinidine |
| Amoxicillin |
| Clarithromycin |
| Dextromethorphan |
| Diazepam |
| Digoxin |
| Fentanyl |
| Iron Salts |
| Ketoconazole |
| Metoprolol |
| Midazolam |
| Morphine |
| Naloxegol |
| Norfentanyl |
| This compound |
| Phenytoin |
| Quinidine |
| Quinine (B1679958) |
| Rimegepant |
| Verapamil |
Q & A
Q. What validated analytical techniques are recommended for detecting and quantifying O-Desmethyl Quinidine in biological matrices?
To ensure accurate detection, researchers should employ high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) due to its sensitivity and specificity for low-concentration metabolites. Calibration curves using isotopically labeled internal standards (e.g., deuterated analogs) are critical for minimizing matrix effects . Method validation should follow ICH guidelines, including assessments of precision, accuracy, and limit of quantification (LOQ).
Q. How does this compound differ pharmacokinetically from its parent compound, Quinidine?
Comparative pharmacokinetic studies should focus on metabolic pathways (e.g., CYP3A4/5-mediated oxidation), plasma protein binding differences, and elimination half-life. In vivo models (e.g., rodents) can clarify bioavailability and tissue distribution. Cross-referencing with existing Quinidine literature is essential to contextualize metabolite-specific behavior .
Q. What are the primary challenges in synthesizing high-purity this compound for experimental use?
Synthesis requires strict control of reaction conditions to avoid byproducts. Purification via column chromatography or recrystallization must be validated using nuclear magnetic resonance (NMR) and high-resolution MS. Stability studies under varying temperatures and pH levels are necessary to ensure compound integrity during storage .
Advanced Research Questions
Q. How can researchers design in vivo studies to assess the arrhythmogenic potential of this compound while controlling for confounding variables?
Use a mixed-methods approach:
- Quantitative: Measure electrophysiological parameters (e.g., action potential duration, QT interval) in Langendorff-perfused hearts or telemetry-equipped animal models.
- Qualitative: Analyze histopathological changes post-exposure.
Randomized block designs and dose-escalation protocols are critical to isolate metabolite-specific effects from Quinidine interference .
Q. What methodological strategies resolve contradictions in reported metabolite stability under varying experimental conditions?
Contradictory stability data often arise from differences in matrix composition (e.g., plasma vs. urine) or storage protocols. Researchers should:
Q. How can computational models enhance understanding of this compound’s receptor binding affinity compared to Quinidine?
Molecular docking simulations (e.g., AutoDock Vina) paired with molecular dynamics (MD) trajectories (e.g., GROMACS) can predict binding interactions with cardiac ion channels (e.g., hERG). Validate predictions with patch-clamp electrophysiology to correlate in silico findings with functional outcomes .
Methodological Considerations
Q. What statistical approaches are appropriate for comparing metabolite concentrations across heterogeneous experimental models?
- Parametric tests (ANOVA, t-tests): Use after confirming normality (Shapiro-Wilk test) and homogeneity of variance (Levene’s test).
- Non-parametric alternatives (Kruskal-Wallis): Apply for skewed distributions.
- Mixed-effects models: Account for nested variables (e.g., inter-animal variability in longitudinal studies) .
Q. How should researchers address ethical and safety concerns when handling this compound in laboratory settings?
- Adhere to GHS guidelines: Use fume hoods, PPE (nitrile gloves, lab coats), and electrostatic discharge controls during weighing.
- Implement spill protocols (Section 6 of SDS) and ensure waste disposal complies with local regulations .
Q. What frameworks support integrating metabolomic data with clinical outcomes in this compound research?
Adopt the P-E/I-C-O framework:
- Population: Define cohorts (e.g., species, genetic background).
- Exposure/Intervention: Standardize dosing regimens.
- Comparison: Use vehicle controls or parent compound groups.
- Outcome: Quantify arrhythmia incidence or biomarker levels .
Data Reporting Standards
Q. How should researchers structure publications to meet journal requirements for metabolite studies?
- Experimental Section: Detail synthesis, characterization (NMR/MS), and analytical validation.
- Supporting Information: Include raw chromatograms, stability datasets, and computational modeling parameters.
- Discussion: Contrast findings with prior Quinidine studies and highlight mechanistic implications .
Q. What are the best practices for ensuring reproducibility in this compound research?
- Publish step-by-step protocols (e.g., synthesis, HPLC-MS methods) in open-access repositories.
- Share raw data and analysis scripts via platforms like Zenodo or GitHub.
- Use FAIR (Findable, Accessible, Interoperable, Reusable) principles for data management .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
